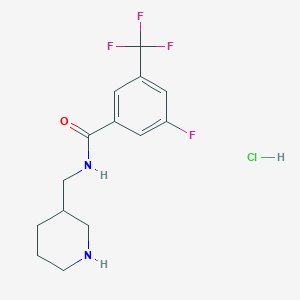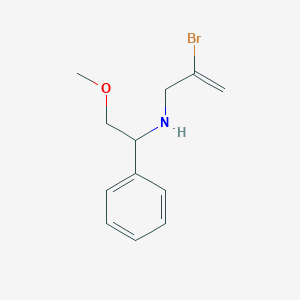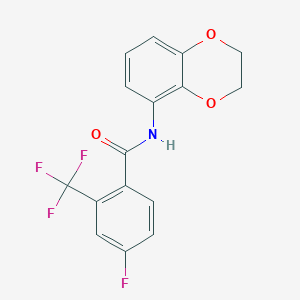![molecular formula C17H18FN3O2 B7641058 N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide](/img/structure/B7641058.png)
N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is found on the surface of immune cells and plays a crucial role in the regulation of immune responses. CPI-444 has shown promising results in preclinical studies as a potential therapeutic agent for cancer and other immune-related diseases.
Mecanismo De Acción
The adenosine A2A receptor is a G protein-coupled receptor that is primarily expressed on the surface of immune cells. When activated, this receptor can suppress the activity of immune cells, leading to immune suppression and tumor growth. N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide works by binding to the adenosine A2A receptor and blocking its activity, thereby enhancing the activity of immune cells and promoting tumor cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to enhance the activity of immune cells, including T cells and natural killer cells. It has also been shown to reduce the number of regulatory T cells, which are known to suppress immune responses. Additionally, this compound has been shown to reduce the expression of several pro-tumor and pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide is its specificity for the adenosine A2A receptor, which minimizes off-target effects. Additionally, this compound has shown potent anti-tumor activity in preclinical studies, making it a promising therapeutic agent for cancer. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in clinical settings.
Direcciones Futuras
There are several potential future directions for the study of N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide. One area of interest is the development of combination therapies that target both the adenosine A2A receptor and other immune checkpoints. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in clinical settings. Finally, the potential use of this compound in other immune-related diseases, such as autoimmune diseases and infectious diseases, should be explored.
Métodos De Síntesis
The synthesis of N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide involves several chemical reactions, including the coupling of 4-fluoro-3-methoxybenzoic acid with cyclopropylamine and the subsequent reaction with 4-methylpyrimidin-2-ylmethyl chloride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide has been extensively studied in preclinical models of cancer, where it has shown potent anti-tumor activity. It works by blocking the adenosine A2A receptor, which is known to suppress the activity of immune cells. By inhibiting this receptor, this compound can enhance the activity of immune cells and promote tumor cell death. This compound has also been studied in models of autoimmune diseases, where it has shown promise as a potential therapy for diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2/c1-10-7-8-19-16(20-10)15(11-3-4-11)21-17(22)12-5-6-13(18)14(9-12)23-2/h5-9,11,15H,3-4H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZDWDZGSKUEOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C(C2CC2)NC(=O)C3=CC(=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(3-methylmorpholin-4-yl)propyl]pyrrolidine-1-carboxamide](/img/structure/B7640994.png)
![(4-Chloro-2-methylphenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7641003.png)
![2-[1-[4-(Trifluoromethyl)phenyl]ethylamino]acetonitrile](/img/structure/B7641008.png)
![1-[(2-fluoro-6-pyrrolidin-1-ylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7641020.png)
![1-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpiperidin-4-amine](/img/structure/B7641023.png)
![(3-Aminopyrrolidin-1-yl)-[5-(2-fluoro-4-methoxyphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B7641025.png)


![1,1-dioxo-N-[[3-(phenoxymethyl)phenyl]methyl]thian-3-amine](/img/structure/B7641052.png)

![4-fluoro-N-[(1-methylpyrazol-4-yl)methyl]-N-propan-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B7641062.png)
![1-[1-[(7-Methoxy-1-benzofuran-2-yl)methyl]piperidin-4-yl]-1,3-diazinan-2-one](/img/structure/B7641068.png)
![Cyclopenten-1-yl-[4-hydroxy-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7641081.png)